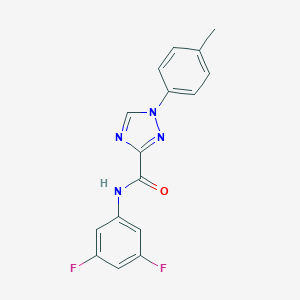
N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide, also known as Br-CBA, is a carbazole derivative that has gained attention in recent years due to its potential applications in scientific research. This compound is a promising candidate for use in various fields, including material science, organic electronics, and biomedical research.
Wissenschaftliche Forschungsanwendungen
N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide has shown potential for use in various scientific research applications. One of the most promising applications of this compound is in the field of organic electronics. This compound has been shown to have excellent electron-transport properties, making it an ideal candidate for use in organic electronic devices such as solar cells and light-emitting diodes.
In addition to its use in organic electronics, this compound has also been studied for its potential applications in biomedical research. This compound has been shown to have anticancer properties, making it a promising candidate for the development of new cancer treatments. This compound has also been shown to have anti-inflammatory properties, which could make it useful for the treatment of various inflammatory disorders.
Wirkmechanismus
The mechanism of action of N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses. This compound has also been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the regulation of inflammation and immune responses. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for the development of new cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide is its ease of synthesis. This compound can be synthesized in a laboratory setting using relatively simple procedures. This compound also has excellent electron-transport properties, making it an ideal candidate for use in organic electronic devices.
One of the limitations of this compound is its limited solubility in aqueous solutions. This can make it difficult to study the compound in certain experimental setups. This compound also has limited stability under certain conditions, which can make it difficult to store and transport.
Zukünftige Richtungen
There are several future directions for research on N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide. One potential area of research is the development of new organic electronic devices using this compound as a component. Another potential area of research is the development of new cancer treatments using this compound as a therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide involves the reaction of 9-butylcarbazole with 6-bromo-3-iodoacetamide in the presence of a palladium catalyst. This reaction results in the formation of this compound as the final product. The synthesis of this compound is a straightforward process that can be carried out in a laboratory setting.
Eigenschaften
Molekularformel |
C18H19BrN2O |
|---|---|
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
N-(6-bromo-9-butylcarbazol-3-yl)acetamide |
InChI |
InChI=1S/C18H19BrN2O/c1-3-4-9-21-17-7-5-13(19)10-15(17)16-11-14(20-12(2)22)6-8-18(16)21/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
VTPYHUHSLPINRB-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C=C(C=C2)NC(=O)C)C3=C1C=CC(=C3)Br |
Kanonische SMILES |
CCCCN1C2=C(C=C(C=C2)NC(=O)C)C3=C1C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278898.png)









![propyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278915.png)
![isopropyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278916.png)